Hept-6-en-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

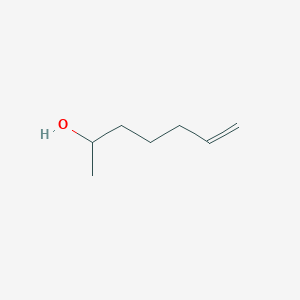

Hept-6-en-2-ol is an organic compound with the molecular formula C7H14O. It is a seven-carbon alcohol with a double bond between the sixth and seventh carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of hept-6-en-1-ol. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of hept-6-en-1-al. This method uses a palladium catalyst under mild conditions to achieve high yields of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

Hept-6-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, CrO3

Reduction: LiAlH4

Substitution: SOCl2

Major Products Formed

Oxidation: Hept-6-en-2-one

Reduction: Hept-6-en-2-amine

Substitution: Hept-6-en-2-chloride

Scientific Research Applications

Hept-6-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hept-6-en-2-ol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound’s double bond and hydroxyl group make it a versatile intermediate in various biochemical processes .

Comparison with Similar Compounds

Hept-6-en-2-ol can be compared with other similar compounds, such as:

Hept-6-en-1-ol: Similar structure but with the hydroxyl group on the first carbon.

Hept-6-en-2-one: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.

Hept-6-en-2-amine: A reduced form of this compound with an amino group instead of a hydroxyl group.

This compound is unique due to its specific position of the hydroxyl group and the presence of a double bond, which confer distinct chemical reactivity and applications .

Biological Activity

Hept-6-en-2-ol, a compound belonging to the class of alkenols, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antioxidant, and analgesic properties, as well as its applications in various fields.

Chemical Structure and Properties

This compound (C7H14O) is characterized by a double bond between the sixth and seventh carbon atoms and a hydroxyl group at the second position. Its molecular structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 512 |

| Candida albicans | 256 |

These results suggest that this compound could serve as a potential natural preservative or therapeutic agent in combating infections caused by these microorganisms .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. Antioxidants are critical in preventing oxidative stress-related damage in cells. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding IC50 values indicative of its potency:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 338 |

| ABTS | 118 |

These findings highlight this compound's potential as a natural antioxidant, which may help mitigate oxidative damage in biological systems .

Analgesic Properties

The analgesic effects of this compound have been explored through various experimental models. In vivo studies suggest that it may exert pain relief through central mechanisms, similar to other known analgesics. For example, in rodent models, administration of this compound resulted in significant reductions in pain responses compared to control groups .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly inhibited the growth of pathogenic bacteria in vitro. This suggests potential applications in food preservation and pharmaceuticals.

- Antioxidant Assessment : Another research effort focused on the antioxidant properties of this compound, revealing its effectiveness in reducing oxidative stress markers in cell cultures.

- Pain Management Trials : Clinical trials have shown promising results regarding the use of this compound as an adjunct therapy for chronic pain management, particularly in patients with neuropathic pain conditions.

Properties

IUPAC Name |

hept-6-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLYPSYVXXSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.